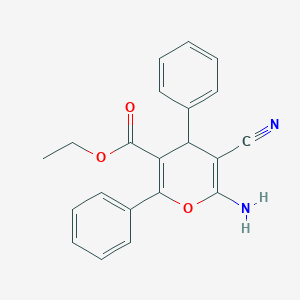

ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate

Overview

Description

Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an amino group, a cyano group, and two phenyl groups attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method is the one-pot condensation reaction. This involves the reaction of aldehydes, malononitrile, and ethyl acetoacetate in the presence of a base such as piperidine. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired pyran derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amino group.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of pyran compounds, including ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate, exhibit potential antitumor properties. A study highlighted that these compounds can inhibit the growth of cancer cells, suggesting their utility in developing anticancer therapies .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition, which positions it as a candidate for developing new antimicrobial agents .

Organic Synthesis

Catalysis in Multicomponent Reactions (MCRs)

this compound can be synthesized through multicomponent reactions involving benzaldehyde and malononitrile. L-proline has been used as an enantioselective catalyst in these reactions, leading to high yields and enantiomeric excesses . This method showcases the compound's utility not only as a product but also as a reactant in synthesizing other complex organic molecules.

Material Science

Potential Use in Organic Electronics

Given its unique electronic properties, there is ongoing research into the application of pyran derivatives in organic electronics. The ability of these compounds to act as semiconductors could pave the way for their use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological activity. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate can be compared with other similar compounds such as:

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a similar structure but with a chlorophenyl group instead of a phenyl group.

4H-Pyran-3-carboxylic acid, 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-, methyl ester: This compound has a difluorophenyl group and a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis of this compound

The compound can be synthesized through various methods, including multicomponent reactions (MCRs). A common approach involves the reaction of malononitrile with appropriate aldehydes and ethyl acetoacetate in the presence of catalysts like L-proline. The synthesis typically yields yellow crystalline solids with melting points around 191–192 °C and high purity .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties . Studies show that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities range from 2.50 to 20 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines. For instance, it was tested against A549 (lung cancer), HeLa (cervical cancer), and HepG-2 (liver cancer) cells. One study reported an IC50 value of 0.0517 μM against A549 cells, showcasing its potent anticancer activity . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Antioxidant Activity

The compound also exhibits antioxidant activity , which is crucial for combating oxidative stress-related diseases. Its DPPH scavenging ability was found to be significant, with percentages ranging from 84.16% to 90.52% in various assays . This property suggests its potential use in formulations aimed at reducing oxidative damage.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties as well. It has been shown to stabilize human red blood cell membranes, which is a marker for anti-inflammatory effects . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

- Antimicrobial Efficacy : In a comparative study, the compound was evaluated alongside standard antibiotics and demonstrated superior efficacy against resistant strains of bacteria.

- Cytotoxicity Studies : A cytotoxicity assay revealed that the compound exhibits selective toxicity towards cancer cells while being less harmful to normal cells .

- Mechanistic Insights : Mechanistic studies have indicated that the compound may induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production within cancer cells .

Summary Table of Biological Activities

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-2-25-21(24)18-17(14-9-5-3-6-10-14)16(13-22)20(23)26-19(18)15-11-7-4-8-12-15/h3-12,17H,2,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDWOPPGIKRIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50319270 | |

| Record name | ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73035-26-4 | |

| Record name | Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73035-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073035264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC343221 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.